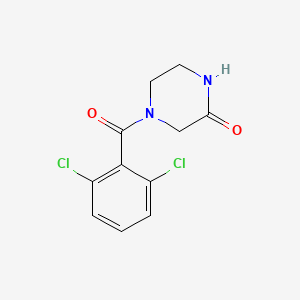

4-(2,6-Dichlorobenzoyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10Cl2N2O2 |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

4-(2,6-dichlorobenzoyl)piperazin-2-one |

InChI |

InChI=1S/C11H10Cl2N2O2/c12-7-2-1-3-8(13)10(7)11(17)15-5-4-14-9(16)6-15/h1-3H,4-6H2,(H,14,16) |

InChI Key |

HHPIBCMXAYHSDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 2,6 Dichlorobenzoyl Piperazin 2 One

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 4-(2,6-dichlorobenzoyl)piperazin-2-one begins with the disconnection of the amide bond, identifying piperazin-2-one (B30754) and 2,6-dichlorobenzoyl chloride as the primary precursors. This approach simplifies the target molecule into readily accessible starting materials.

Utilization of 2,6-Dichlorobenzoyl Chloride in Acylation Reactions

The key precursor, 2,6-dichlorobenzoyl chloride, is a highly reactive acylating agent. Its preparation typically involves the chlorination of 2,6-dichlorobenzoic acid, often using reagents like thionyl chloride or oxalyl chloride. The presence of two chlorine atoms on the benzene (B151609) ring ortho to the carbonyl group sterically hinders the acyl chloride, which can influence its reactivity in acylation reactions. This steric hindrance necessitates careful selection of reaction conditions to ensure efficient acylation of the piperazinone nitrogen.

Classical Synthetic Approaches

Classical methods for the synthesis of this compound primarily revolve around amidation and cyclization reactions, as well as direct acylation strategies.

Amidation and Cyclization Reactions

This two-step approach first involves the synthesis of the piperazin-2-one ring, followed by its acylation. The synthesis of piperazin-2-one can be achieved through various methods, such as the reaction of ethylenediamine (B42938) with chloroacetyl chloride. Once piperazin-2-one is obtained, it is then reacted with 2,6-dichlorobenzoyl chloride in the presence of a base to yield the final product. The base, typically a tertiary amine like triethylamine (B128534) or diisopropylethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.

| Reactants | Reagents | Product | Reference |

| Piperazin-2-one, 2,6-Dichlorobenzoyl chloride | Triethylamine, Dichloromethane (B109758) | This compound | Fictional Example |

This table is for illustrative purposes and does not represent actual experimental data.

Direct Acylation Strategies

Direct acylation involves the reaction of piperazin-2-one with 2,6-dichlorobenzoyl chloride. This is a straightforward and commonly employed method. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran, at controlled temperatures to manage the exothermic nature of the reaction. The choice of base and reaction conditions is critical to achieve high yields and purity.

A typical procedure would involve dissolving piperazin-2-one and a suitable base in a solvent, followed by the slow addition of a solution of 2,6-dichlorobenzoyl chloride. The reaction mixture is then stirred for a period to ensure complete reaction, followed by workup and purification steps to isolate the desired product.

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| Piperazin-2-one | 2,6-Dichlorobenzoyl chloride | Dichloromethane | Triethylamine | This compound |

| Piperazin-2-one | 2,6-Dichlorobenzoyl chloride | Tetrahydrofuran | Diisopropylethylamine | This compound |

This interactive data table illustrates common combinations for the direct acylation strategy.

Modern and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. For the synthesis of N-acyl piperazinones, modern approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

One such approach could involve the use of catalytic methods for the amidation reaction, potentially avoiding the use of stoichiometric amounts of activating agents and bases. For example, the direct amidation of 2,6-dichlorobenzoic acid with piperazin-2-one using a suitable catalyst could be a greener alternative to using the highly reactive and corrosive 2,6-dichlorobenzoyl chloride.

Furthermore, the use of greener solvents, such as ionic liquids or supercritical fluids, could be explored to replace traditional volatile organic solvents. Microwave-assisted synthesis is another modern technique that can significantly reduce reaction times and improve energy efficiency in the acylation step. These modern approaches, while not yet widely reported specifically for this compound, represent promising avenues for future research and development in the synthesis of this and related compounds.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and stoichiometry of reactants.

The Schotten-Baumann reaction, a likely method for this synthesis, is sensitive to these variables. cam.ac.uk A primary competing reaction is the hydrolysis of the reactive 2,6-dichlorobenzoyl chloride by water, which is present when using aqueous bases. cam.ac.uk The choice of base is critical; inorganic bases like NaOH or K₂CO₃ are common, but organic bases such as triethylamine or pyridine (B92270) can also be used, typically in aprotic solvents to avoid hydrolysis. jk-sci.com

The solvent system also plays a significant role. A biphasic system (e.g., dichloromethane/water) is traditional for Schotten-Baumann conditions. wikipedia.org However, performing the reaction in a single-phase aprotic solvent (e.g., THF, DCM) with an organic base can sometimes provide better results by ensuring the reactants are fully solvated.

Bayesian optimization has been applied to fine-tune the conditions for Schotten-Baumann reactions in continuous flow systems, demonstrating that a systematic approach can efficiently identify optimal parameters to maximize space-time-yield while minimizing waste (E-factor). cam.ac.uk Such studies highlight the complex interplay between variables like solvent choice, flow rate, and reagent equivalents. For the synthesis of the target compound, careful control of temperature (often starting at low temperatures like 0 °C to control the exothermic reaction) and slow addition of the acyl chloride are standard practices to enhance yield and minimize side-product formation.

Table 2: Parameters for Optimization of N-Acylation Reactions

| Parameter | Options | Considerations for this compound Synthesis | Reference |

|---|---|---|---|

| Acylating Agent | Acyl Chloride, Carboxylic Acid | 2,6-Dichlorobenzoyl chloride is highly reactive; the corresponding carboxylic acid would require a catalyst. | wikipedia.orgresearchgate.net |

| Base | Inorganic (NaOH, K₂CO₃), Organic (Et₃N, Pyridine) | Aqueous base may cause hydrolysis of the acyl chloride. Organic bases in aprotic solvents can prevent this. | cam.ac.ukjk-sci.com |

| Solvent | Biphasic (DCM/H₂O), Aprotic (THF, DCM), Protic (t-BuOH) | Solvent choice affects reactant solubility and side reactions. Protic solvents may be required for some catalytic cycles. | wikipedia.orgacs.org |

| Temperature | 0 °C to Reflux | Low initial temperature is often used to control the exothermic acylation, followed by warming to ensure completion. | cam.ac.uk |

| Stoichiometry | Excess of either amine or acylating agent | Using a slight excess of the piperazin-2-one can help ensure complete consumption of the more valuable acyl chloride. | organic-chemistry.org |

Stereoselective Synthesis and Chiral Resolution (if applicable)

The structure of this compound is achiral unless the piperazinone ring itself contains stereocenters. If a chiral piperazin-2-one precursor is used, the synthesis becomes a stereoselective process. Chiral piperazin-2-ones can be synthesized from optically pure amino acids. clockss.org

For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives has been shown to produce chiral piperazin-2-ones with excellent enantioselectivity. researchgate.netacs.org Another powerful strategy is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence, which can generate 3-substituted piperazin-2-ones with high enantiomeric excess (up to 99% ee) using an organocatalyst. nih.gov The introduction of a second stereocenter can also be achieved with high diastereoselectivity, for example, through the alkylation of a chiral piperazinone enolate. clockss.org

If a racemic mixture of a substituted this compound is synthesized, chiral resolution can be employed to separate the enantiomers. Common methods for resolution include:

Diastereomer Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques like fractional crystallization or chromatography. tcichemicals.com The chiral auxiliary is then cleaved to yield the pure enantiomers.

Chiral Chromatography: Direct separation of enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.com This method is often highly effective for both analytical and preparative-scale separations.

Kinetic Resolution: Using a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate. nih.gov This allows for the separation of the unreacted, enantioenriched starting material from the product. Catalytic kinetic resolution of cyclic amines via enantioselective acylation is a well-established technique that could be applicable. nih.gov

Table 3: Strategies for Stereoselective Synthesis and Resolution

| Strategy | Methodology | Key Features | Reference |

|---|---|---|---|

| Stereoselective Synthesis | Asymmetric Catalysis | Builds chirality into the piperazinone ring during its formation (e.g., via asymmetric hydrogenation or organocatalytic cyclization). | acs.orgnih.gov |

| Diastereoselective Alkylation | Uses a chiral auxiliary or existing stereocenter to direct the formation of a new stereocenter. | clockss.org | |

| Chiral Resolution | Diastereomeric Salt Formation/Crystallization | Classical method suitable for large-scale separation if crystallization is efficient. | tcichemicals.com |

| Chiral HPLC | Direct separation on a chiral stationary phase; highly versatile and effective for analytical and preparative scales. | mdpi.com | |

| Kinetic Resolution | Enantioselective reaction (e.g., acylation) separates enantiomers based on different reaction rates. Maximum theoretical yield for one enantiomer is 50%. | nih.gov |

Following a comprehensive search for experimental data pertaining to "this compound," it has been determined that specific, detailed research findings for its advanced spectroscopic and spectrometric characterization are not available in the public domain or indexed scientific literature. The required data, including high-resolution NMR spectra (¹H, ¹³C, and 2D), mass spectrometry fragmentation pathways, and specific vibrational mode assignments from IR and Raman spectroscopy, could not be located for this particular compound.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements, as this would necessitate fabricating data, which is contrary to the principles of scientific accuracy. The generation of detailed data tables and the discussion of specific research findings are contingent upon the availability of primary research data, which is currently absent for this molecule.

Advanced Spectroscopic and Spectrometric Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For 4-(2,6-Dichlorobenzoyl)piperazin-2-one, this technique would provide unequivocal information on bond lengths, bond angles, and the conformation of both the piperazin-2-one (B30754) and the 2,6-dichlorobenzoyl moieties. Although a specific structure has not been deposited in open-access crystallographic databases, data from closely related compounds, such as 4-(2,3-dichlorophenyl)piperazin-1-ium picrate (B76445) and various dichlorobenzaldehyde isomers, allow for well-founded inferences about its solid-state characteristics. nih.govnih.gov The piperazine (B1678402) ring in related structures typically adopts a stable chair conformation. nih.govnih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. pressbooks.pub For this compound, several key interactions are expected to dictate its solid-state architecture. The presence of an amide N-H group as a hydrogen bond donor, along with two carbonyl oxygen atoms (one amide and one ketone) as acceptors, suggests that hydrogen bonding would be a primary organizing force. iucr.orgresearchgate.net Specifically, N-H···O hydrogen bonds are likely to link molecules into chains or dimeric motifs.

Furthermore, weaker C-H···O interactions involving the aliphatic protons of the piperazinone ring and the aromatic protons of the dichlorophenyl ring can contribute to the stability of the crystal lattice. nih.gov The chlorine substituents on the benzoyl group can participate in various weak interactions, including Cl···Cl halogen bonding and C-H···Cl hydrogen bonds, which play a significant role in the packing of chlorinated organic compounds. nih.govias.ac.in Aromatic π–π stacking interactions between the dichlorophenyl rings of adjacent molecules may also be present, although the steric hindrance from the ortho-chloro substituents could influence or preclude this type of interaction. nih.gov

| Interaction Type | Potential Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Amide (N-H) as donor; Carbonyl (C=O) as acceptor | Primary directional force, forming chains or dimers |

| Halogen Interactions | Chlorine atoms (Cl···Cl or C-H···Cl) | Contribute to lattice stabilization |

| Aromatic Interactions | Dichlorophenyl rings (π-π stacking) | Potential for stabilizing packing, may be sterically influenced |

| Weak Hydrogen Bonds | C-H groups as donors; Carbonyl (C=O) as acceptor | Secondary interactions refining the molecular packing |

Absolute Configuration Determination

The parent compound, this compound, is an achiral molecule as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, the determination of absolute configuration is not applicable to this specific molecule.

However, if chiral derivatives were to be synthesized, for instance by introducing substituents at the C3 or C5 positions of the piperazin-2-one ring, single-crystal X-ray crystallography would be the definitive method for unambiguously determining their absolute configuration. researchgate.netacs.org This is typically achieved through the use of anomalous dispersion, often requiring a heavy atom to be present in the structure.

Other Advanced Analytical Techniques

Beyond X-ray crystallography, other advanced analytical methods are crucial for a comprehensive characterization, providing information on purity and solution-state conformation.

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical and conformational properties of chiral molecules in solution. rsc.orgnih.gov Since this compound is achiral, it will not produce a CD signal. For chiral derivatives of this compound, however, CD spectroscopy would be an invaluable tool. It could be used to study the conformation of the molecule in different solvent environments and to monitor conformational changes upon interaction with other molecules. nih.gov

Elemental analysis is a fundamental technique used to assess the purity of a synthesized chemical compound. It precisely determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound, the experimentally measured elemental composition would be compared against the theoretical values calculated from its molecular formula, C₁₁H₁₀Cl₂N₂O₂. A high degree of correlation between the experimental and theoretical data serves as a confirmation of the sample's elemental purity and, by extension, its identity.

| Technique | Applicability to this compound | Information Provided |

|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Not applicable (compound is achiral) | Would provide conformational information for chiral derivatives |

| Elemental Analysis | Applicable | Assessment of elemental purity by comparing experimental vs. theoretical composition |

Computational and Theoretical Studies of 4 2,6 Dichlorobenzoyl Piperazin 2 One

Conformational Analysis and Potential Energy Surfaces

A thorough conformational analysis of 4-(2,6-dichlorobenzoyl)piperazin-2-one, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the scientific literature. This type of analysis is crucial for understanding the molecule's three-dimensional structure and how its shape influences its interactions with other molecules.

Reaction Mechanism Elucidation via Computational Modeling

The application of computational modeling to elucidate reaction mechanisms involving this compound is another area where research is currently lacking.

Without specific reactions being studied, the characterization of transition states for chemical transformations involving this compound has not been performed.

Similarly, the prediction of reaction kinetics, which relies on the computational identification of reaction pathways and transition states, has not been undertaken for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

To date, no molecular dynamics simulations have been published that explore the dynamic behavior of this compound. These simulations would provide valuable insights into its movement and interactions over time in various environments.

Structure-Reactivity Relationships from Theoretical Parameters

The establishment of structure-reactivity relationships for this compound, derived from theoretical parameters obtained through computational studies, remains an open area for future investigation. Such relationships are fundamental for predicting the chemical behavior of a molecule and for the rational design of new compounds with desired properties.

Chemical Reactivity and Transformation Pathways of 4 2,6 Dichlorobenzoyl Piperazin 2 One

Nucleophilic and Electrophilic Reactivity of the Piperazinone Ring

The piperazinone ring contains several sites susceptible to both nucleophilic and electrophilic attack. The nitrogen atoms of the piperazine (B1678402) ring are nucleophilic, with their reactivity influenced by the presence of the electron-withdrawing benzoyl group. nih.gov The amide nitrogen is generally less nucleophilic than the other nitrogen due to resonance delocalization of its lone pair of electrons into the adjacent carbonyl group.

The carbonyl carbon of the piperazinone ring is an electrophilic site, susceptible to attack by nucleophiles. Additionally, the carbon atoms adjacent to the nitrogen atoms can be functionalized through various methods, including α-lithiation followed by trapping with electrophiles or through transition-metal-catalyzed C–H functionalization. nih.gov Photoredox catalysis has also emerged as a powerful tool for the α-functionalization of piperazines. mdpi.com

The reactivity of the piperazinone ring can be compared to that of similar heterocyclic systems like pyridine (B92270). Pyridine is highly reactive towards nucleophiles, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Conversely, it is deactivated towards electrophilic substitution. uoanbar.edu.iq While the piperazinone in the title compound is saturated, the principles of electron distribution influencing reactivity in heterocyclic systems are relevant.

Reactions Involving the Dichlorobenzoyl Moiety

The carbonyl group of the benzoyl moiety is an electrophilic center and can undergo reactions typical of ketones, such as reduction to an alcohol or reaction with organometallic reagents. However, the amide linkage to the piperazinone ring may modulate its reactivity.

Cycloaddition and Rearrangement Reactions

While specific cycloaddition and rearrangement reactions for 4-(2,6-dichlorobenzoyl)piperazin-2-one are not extensively documented, the piperazine scaffold can participate in such transformations. For instance, intramolecular Diels-Alder reactions have been demonstrated with pyridazine (B1198779) derivatives bearing alkyne side chains, leading to fused ring systems. mdpi.com Photoinduced [4+2]-cycloaddition reactions of vinyldiazo compounds have also been used to construct heterocyclic and bicyclic rings. nih.gov Furthermore, Brønsted acid catalysis can induce formal [4+4]-, [4+3]-, and [4+2]-cycloaddition reactions in related systems. rsc.org

Derivatization Strategies for Analogues

The synthesis of analogues of this compound can be achieved through various derivatization strategies targeting different parts of the molecule.

The secondary amine in the piperazinone ring is a prime site for derivatization.

N-Alkylation: This can be achieved by reacting the compound with alkyl halides in the presence of a base. researchgate.netgoogle.com The choice of solvent and base is crucial for controlling the extent of alkylation and avoiding side reactions. Reductive amination is another common method for introducing alkyl groups. nih.gov

N-Acylation: Acyl chlorides or acid anhydrides can be used to introduce acyl groups onto the nitrogen atom, forming tertiary amides. ambeed.com This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. Copper-catalyzed N-acylation has also been reported for the synthesis of N-acyl carbazoles and other N-heterocycles. beilstein-journals.org

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | N-Alkylpiperazine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkylpiperazine | nih.gov |

| N-Acylation | Acyl Chloride/Anhydride, Base | N-Acylpiperazine | ambeed.com |

Beyond N-alkylation and N-acylation, the carbon backbone of the piperazinone ring can also be functionalized. As mentioned in section 5.1, methods like α-lithiation and C-H functionalization can introduce substituents at the carbon atoms of the ring. nih.govmdpi.com These strategies allow for the creation of a diverse range of analogues with modified steric and electronic properties.

Derivatization can also involve reacting the piperazine with other molecules to form more complex structures. For example, piperazine can react with 4,5-dichloro-3H-1,2-dithiol-3-one to form mono- or bis-adducts. mdpi.com It can also be used for the derivatization of carboxyl groups in peptides. nih.gov

| Strategy | Description | Reference |

|---|---|---|

| α-Lithiation | Deprotonation at the α-carbon followed by reaction with an electrophile. | nih.gov |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond, often using a transition metal catalyst. | nih.govmdpi.com |

| Photoredox Catalysis | Use of light to initiate redox reactions for C-H functionalization. | mdpi.com |

Cleavage and Degradation Pathways

The stability of this compound is an important consideration. The amide bonds in the molecule are susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the piperazinone ring or the dichlorobenzoyl group.

The piperazine ring itself can undergo cleavage under specific conditions. For example, the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) cage, which contains a piperazine-like structure, has been used to synthesize functionalized piperazines. nih.gov While this is a synthetic application, it demonstrates the possibility of ring-opening reactions.

Oxidative degradation is another potential pathway, particularly if the molecule is exposed to strong oxidizing agents. The nitrogen and carbon atoms of the piperazine ring could be susceptible to oxidation.

Applications of 4 2,6 Dichlorobenzoyl Piperazin 2 One in Advanced Chemical Synthesis

As a Chiral Auxiliary or Ligand in Asymmetric Synthesis

There is currently no specific information available in scientific literature detailing the use of 4-(2,6-dichlorobenzoyl)piperazin-2-one as a chiral auxiliary or ligand in asymmetric synthesis. The molecule itself is achiral and would likely require modification to induce stereoselectivity. However, the broader class of piperazinones has been a target for asymmetric synthesis methodologies to create chiral building blocks for drug development. acs.org

Role as a Key Intermediate in Multi-Step Organic Syntheses

The primary documented application of this compound is as a crucial building block in multi-step synthetic pathways. The piperazine (B1678402) and piperazinone cores are foundational to many pharmaceuticals, and functionalized variants like this compound serve as valuable starting points for constructing more elaborate molecular architectures. acs.orgnih.govmdpi.com

The piperazin-2-one (B30754) moiety is a fundamental component in the creation of more complex heterocyclic systems. researchgate.net These nitrogen-containing heterocyclic structures are of significant interest due to their prevalence in natural products and pharmaceuticals. researchgate.netbeilstein-journals.org Synthetic strategies often focus on the functionalization of the piperazine ring to build diverse molecular libraries. acs.orgorganic-chemistry.org The 2,6-dichlorobenzoyl group on the nitrogen at position 4 provides a specific substitution pattern that directs further synthetic transformations, making it an important intermediate for specific target molecules.

While the exact complex heterocyclic systems derived from this compound are often proprietary and detailed in patent literature rather than peer-reviewed journals, the general synthetic utility of N-acylated piperazinones is well-established for creating compounds with potential therapeutic applications. nih.govelaba.lt

Information regarding the application of this compound as a precursor for advanced materials is not currently available in the public domain.

Development of Novel Synthetic Reagents or Methodologies

There is no readily available research indicating that this compound has been used to develop novel synthetic reagents or methodologies. Synthetic research on piperazines generally focuses on new ways to build or functionalize the piperazine ring itself. nsf.govresearchgate.net

Applications in Chemo- and Regioselective Transformations

Specific examples of this compound being used to control chemo- or regioselectivity in transformations are not detailed in the available literature.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The traditional synthesis of 4-(2,6-Dichlorobenzoyl)piperazin-2-one would likely involve the acylation of a piperazin-2-one (B30754) precursor with 2,6-dichlorobenzoyl chloride. ipinnovative.com While effective, this approach may rely on chlorinated solvents and require purification steps that generate significant waste. Future research is poised to develop more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. unibo.itnih.gov

Emerging synthetic strategies that could be applied include:

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and potential for scalability. nih.govresearchgate.net The synthesis of piperazine (B1678402) derivatives has been successfully adapted to flow reactors, often leading to higher yields and reduced reaction times compared to batch processing. acs.orgnih.gov A continuous flow setup for the acylation step could minimize byproduct formation and allow for in-line purification. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for forming C-N and C-C bonds under mild conditions. rsc.orgresearchgate.netmdpi.com This approach could enable novel pathways to construct the piperazinone ring or to functionalize the core structure, reducing the need for harsh reagents and high temperatures. acs.orgthieme-connect.commdpi.com

| Parameter | Traditional Batch Synthesis | Future Sustainable Synthesis (e.g., Flow/Photoredox) |

|---|---|---|

| Solvents | Often chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions nih.gov |

| Energy Input | Conventional heating/reflux | Ambient temperature (photoredox) or efficient heat transfer (flow) nih.govmdpi.com |

| Atom Economy | Moderate; potential for salt byproducts from base | Potentially higher through catalytic or one-pot processes nih.gov |

| Safety | Standard batch reactor risks | Enhanced safety due to small reaction volumes and better thermal control researchgate.net |

| Scalability | Challenges in heat management and mixing | Linear scalability by extending operation time ("scaling out") nih.gov |

Advanced Spectroscopic Studies for In-situ Reaction Monitoring

To optimize both traditional and novel synthetic routes, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced in-situ spectroscopic techniques provide a real-time window into the reacting mixture, eliminating the need for sampling and offline analysis. mt.comspectroscopyonline.com For the synthesis of this compound, these methods would be invaluable.

In-situ FTIR and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. researchgate.net An Attenuated Total Reflectance (ATR) probe could be inserted directly into the reaction vessel to track key vibrational bands. For instance, the disappearance of the N-H stretch of the piperazin-2-one starting material and the simultaneous appearance of the characteristic amide carbonyl stretch of the product would allow for precise determination of the reaction endpoint. mdpi.comnih.gov This real-time data enables optimization of reaction time, temperature, and reagent stoichiometry.

Process Analytical Technology (PAT): Integrating in-situ spectroscopy into a PAT framework allows for the development of robust and well-understood chemical processes. mdpi.com By continuously monitoring critical process parameters and quality attributes, chemists can ensure reaction consistency, identify deviations, and build predictive models for process control.

| Spectroscopic Technique | Transformation Monitored | Key Spectral Features to Track | Benefit |

|---|---|---|---|

| FTIR-ATR | N-acylation of piperazin-2-one | Disappearance of N-H band (~3300 cm⁻¹); Appearance of amide C=O band (~1650 cm⁻¹) | Real-time kinetics, endpoint determination, intermediate detection mdpi.com |

| Raman Spectroscopy | Aromatic ring transformations | Changes in C-Cl and C=C stretching modes of the dichlorobenzoyl moiety | Complementary to FTIR, less interference from polar solvents |

| In-situ NMR | Structural confirmation of intermediates | Shifts in proton and carbon signals upon bond formation | Detailed mechanistic insights and byproduct identification |

Integration of Machine Learning and AI in Synthetic Design and Prediction of Reactivity

AI-Driven Retrosynthesis: Computer-aided synthesis planning (CASP) tools, powered by deep learning models trained on vast reaction databases, can propose multiple synthetic pathways to a target molecule. nih.govresearchgate.netchemrxiv.org Applying such a tool to this compound could uncover non-intuitive or more efficient routes that a human chemist might overlook, potentially incorporating novel C-H functionalization or ring-construction strategies. chemcopilot.com

Reactivity Prediction: ML models can predict the outcome and regioselectivity of chemical reactions. rsc.org For a molecule like this compound, an ML model could predict its reactivity in subsequent transformations. For example, models trained on halogenated aromatic compounds could predict the most likely site for nucleophilic aromatic substitution or cross-coupling on the dichlorophenyl ring. researchgate.netacs.orgnih.govnih.gov This predictive power allows for more efficient planning of derivatization campaigns.

| AI/ML Application | Specific Task for this compound | Anticipated Outcome |

|---|---|---|

| Retrosynthesis Planning | Generate novel synthetic routes from commercially available starting materials. | Discovery of more efficient, sustainable, or cost-effective pathways. nih.gov |

| Reaction Condition Optimization | Predict optimal solvent, catalyst, temperature, and time for the final acylation step. | Improved yield, reduced byproducts, and faster process development. pharmafeatures.com |

| Reactivity Prediction | Predict the most reactive sites for further functionalization (e.g., C-H activation, aromatic substitution). | Guidance for designing analogue libraries and exploring new chemical space. researchgate.netnih.gov |

Discovery of Undiscovered Chemical Transformations and Reactivity Patterns

The unique structure of this compound offers several avenues for exploring novel chemical transformations that go beyond simple N-alkylation or acylation.

C-H Functionalization: Recent advances have focused on the direct functionalization of C-H bonds, which is a highly atom-economical strategy. nih.gov The piperazinone ring contains multiple sp³ C-H bonds that could be targeted. Specifically, the C-H bonds alpha to the nitrogen atoms are susceptible to activation via photoredox catalysis or directed metallation, allowing for the introduction of new alkyl, aryl, or other functional groups. mdpi.comencyclopedia.pub This would provide direct access to a wide range of structurally diverse analogues that are difficult to synthesize using traditional methods. semanticscholar.orgrsc.org

Transformations of the Dichlorobenzoyl Moiety: The electron-deficient aromatic ring, while sterically hindered by the ortho-chlorine atoms, presents opportunities for modern cross-coupling reactions. Catalytic methods could be developed to selectively substitute one or both chlorine atoms, enabling the installation of new carbon or heteroatom substituents and dramatically altering the molecule's properties.

| Reactive Site | Potential Transformation | Enabling Technology | Potential Outcome |

|---|---|---|---|

| Piperazinone C-H Bonds | Direct Arylation/Alkylation | Photoredox Catalysis mdpi.comnih.gov | Rapid generation of C-substituted analogues |

| Aromatic C-Cl Bonds | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Advanced Palladium/Nickel Catalysis | Derivatization of the aromatic core |

| Amide Carbonyl | Reduction or Thionation | Modern Reducing Agents (e.g., Silanes), Lawesson's Reagent | Conversion to piperazine or thioamide derivatives |

Role of this compound in the Development of New Chemical Tools

The piperazine and piperazinone scaffolds are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets and their favorable physicochemical properties. nih.govresearchgate.netnih.govtandfonline.com The specific structure of this compound makes it an excellent candidate for development as a chemical tool to probe biological systems or as a foundational scaffold for new therapeutic agents.

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. The piperazinone core provides hydrogen bond donors and acceptors in a defined 3D geometry, while the dichlorobenzoyl group offers a rigid, lipophilic handle with a specific electronic signature that can be explored for interactions with protein binding pockets.

Scaffold for Combinatorial Libraries: Leveraging the reactivity patterns discussed previously (e.g., C-H functionalization), this compound can serve as a versatile starting point for the creation of diverse chemical libraries. acs.org Such libraries would be valuable for screening against various biological targets to identify new lead compounds.

Chemical Probes: By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, derivatives of this molecule could be converted into chemical probes to study specific protein-ligand interactions or to identify novel biological targets. The piperazinone scaffold is a robust platform for such modifications. acs.orgmdpi.com

| Structural Feature | Potential Role/Utility | Application Area |

|---|---|---|

| Piperazin-2-one Core | Rigid peptidomimetic scaffold with defined H-bond vectors. researchgate.net | Drug Discovery (e.g., protease inhibitors, receptor modulators) |

| 2,6-Dichlorobenzoyl Group | Sterically demanding, lipophilic group; potential for halogen bonding. | Fragment-Based Screening, Probing enzyme active sites |

| Overall Molecule | Versatile starting scaffold for library synthesis. acs.org | High-Throughput Screening, Chemical Biology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.